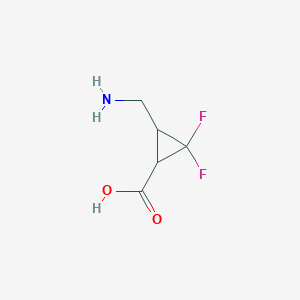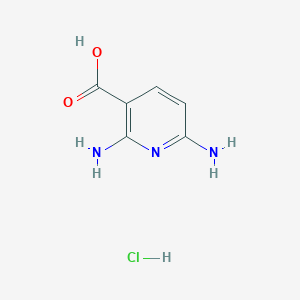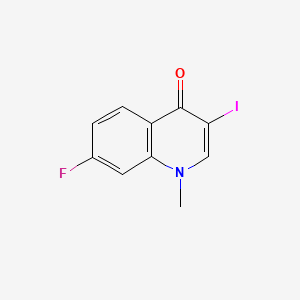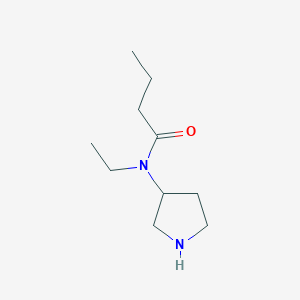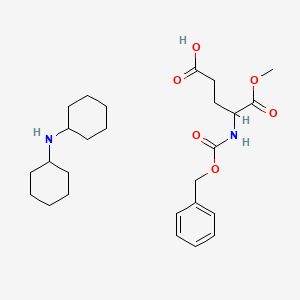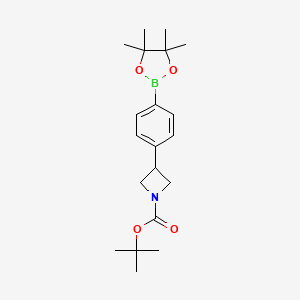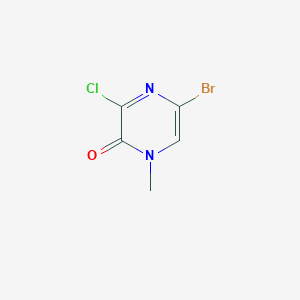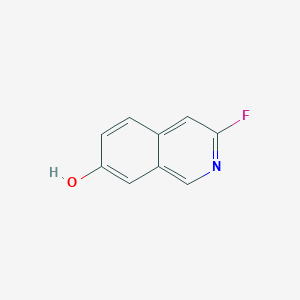
3-Fluoroisoquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoroisoquinolin-7-ol: is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisoquinolin-7-ol can be achieved through several methods:
Cyclization Reactions: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using robust catalytic systems. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 3-Fluoroisoquinolin-7-ol can undergo oxidation reactions to form corresponding quinones or N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Quinones, N-oxides.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted isoquinolines.
科学的研究の応用
Chemistry: 3-Fluoroisoquinolin-7-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its fluorinated structure can enhance binding affinity and specificity towards certain biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating bacterial infections and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
作用機序
The mechanism of action of 3-Fluoroisoquinolin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This results in increased binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity .
類似化合物との比較
6-Fluoroisoquinolin-3-ol: Another fluorinated isoquinoline with similar biological activities.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, known for their broad-spectrum antibacterial activity.
Uniqueness: 3-Fluoroisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and hydroxyl group on the isoquinoline ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H6FNO |
|---|---|
分子量 |
163.15 g/mol |
IUPAC名 |
3-fluoroisoquinolin-7-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H |
InChIキー |
DPWAIRGTVGFTDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CN=C(C=C21)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


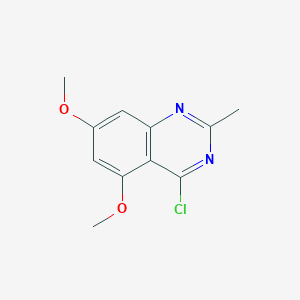
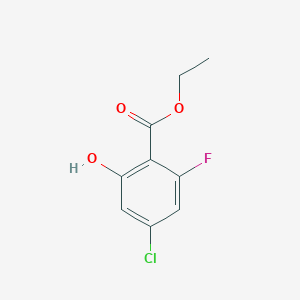
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
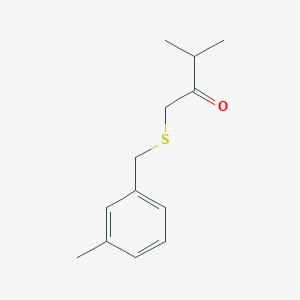
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
